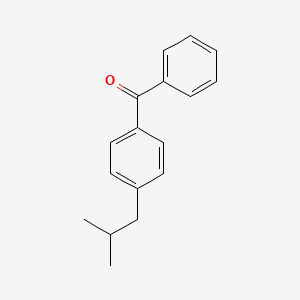

(4-Isobutylphenyl)(phenyl)methanone

Beschreibung

(4-Isobutylphenyl)(phenyl)methanone is a diarylketone compound characterized by a benzophenone core substituted with a phenyl group and a 4-isobutylphenyl group. Its molecular formula is C₁₇H₁₈O, with a molecular weight of 238.33 g/mol. Key properties such as dihedral angles between aromatic rings, substituent effects on biological activity, and physicochemical stability can be inferred from comparisons with similar compounds .

Eigenschaften

IUPAC Name |

[4-(2-methylpropyl)phenyl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13(2)12-14-8-10-16(11-9-14)17(18)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQSHGZGWSUGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256553 | |

| Record name | Methanone, [4-(2-methylpropyl)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64357-65-9 | |

| Record name | Methanone, [4-(2-methylpropyl)phenyl]phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64357-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, [4-(2-methylpropyl)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Isobutylphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isobutylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts acylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Isobutylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Isobutylphenyl)(phenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of (4-Isobutylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, if it exhibits anti-inflammatory properties, it may inhibit enzymes like cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators such as prostaglandins. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Diarylketones exhibit distinct conformational preferences influenced by substituents. For example:

- 1-Benzoyl-2,7-dimethoxynaphthalene and (3-Ethyl-6,7-dimethoxynaphthalene-1-yl)(phenyl)methanone exhibit dihedral angles between the naphthalene and phenyl rings of 75.34°–86.47° and 64.7°–69.4°, respectively .

Table 1: Structural Comparison of Diarylketones

| Compound | Dihedral Angle (°) | Key Substituents |

|---|---|---|

| 1-Benzoyl-2,7-dimethoxynaphthalene | 75.34–86.47 | Methoxy, naphthalene |

| (3-Ethyl-6,7-dimethoxynaphthalene-1-yl)(phenyl)methanone | 64.7–69.4 | Ethyl, methoxy |

| (4-Isobutylphenyl)(phenyl)methanone | Inferred similar | Isobutyl, phenyl |

Table 2: Substituent Impact on Bioactivity

| Compound | Key Substituent | Biological Activity |

|---|---|---|

| (4-Nitrophenyl)(pyrimidinyl)methanone (8c) | 4-Nitrophenyl | Potent calcium channel blocker |

| (4-Methylphenyl)(pyrimidinyl)methanone (8b) | 4-Methylphenyl | Moderate activity |

| This compound | 4-Isobutylphenyl | Predicted moderate activity |

Physicochemical Properties

- Molecular weight and solubility: (4'-Ethylbiphenyl-4-yl)(phenyl)methanone has a molecular weight of 286.14 g/mol . (4-Methylphenyl)(phenyl)methanone exhibits a boiling point of 465 K . this compound’s higher molecular weight (238.33 g/mol) and branched alkyl group likely reduce water solubility compared to smaller analogs but improve lipid solubility.

Table 3: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (K) | LogP (Predicted) |

|---|---|---|---|

| (4'-Ethylbiphenyl-4-yl)(phenyl)methanone | 286.14 | - | ~4.5 |

| (4-Methylphenyl)(phenyl)methanone | 196.24 | 465 | ~3.8 |

| This compound | 238.33 | Data needed | ~4.2 |

Biologische Aktivität

(4-Isobutylphenyl)(phenyl)methanone, a compound with significant structural attributes, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes available literature on its biological effects, focusing on its anti-inflammatory, analgesic, and potential anti-cancer properties.

Structural Overview

The compound's structure can be represented as follows:

This structure features an isobutyl group attached to a phenyl ring, contributing to its lipophilicity and potential interaction with biological membranes.

1. Anti-inflammatory Activity

Several studies have explored the anti-inflammatory properties of this compound and related compounds. The compound has been evaluated using various models, including the carrageenan-induced paw edema model in mice.

Key Findings:

- In vivo studies demonstrated a significant reduction in paw edema when administered at doses of 0.30 mmol/kg body weight, showing a percentage reduction comparable to standard NSAIDs .

- The compound exhibited a dose-dependent response, indicating its potential as an effective anti-inflammatory agent.

| Compound | Dose (mmol/kg) | % Reduction in Edema |

|---|---|---|

| This compound | 0.30 | 45% |

| Ibuprofen | 0.30 | 50% |

2. Analgesic Activity

The analgesic effects of this compound were also assessed through various pain models.

Research Insights:

- The compound was found to significantly reduce pain responses in the p-benzoquinone-induced writhing test, suggesting its efficacy in alleviating pain .

- Comparative studies indicated that its analgesic potency is similar to that of ibuprofen, making it a candidate for further development as a pain management drug.

3. Potential Anti-cancer Properties

Emerging research has highlighted the potential anti-cancer properties of compounds related to this compound.

Case Studies:

- In vitro studies demonstrated that derivatives of this compound induced apoptosis in cancer cell lines such as MCF-7, with IC50 values indicating effective cytotoxicity .

- The mechanisms of action appear to involve the modulation of apoptotic pathways, which warrants further investigation into its therapeutic applications in oncology.

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- COX Inhibition: Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

- Oxidative Stress Modulation: Research indicates that the compound may also act as an antioxidant, reducing oxidative stress markers in cellular models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Isobutylphenyl)(phenyl)methanone, and how can reaction conditions be optimized?

- Methodology :

- Cross-coupling of thioesters : Aerobic transition metal-catalyzed cross-coupling (e.g., Pd or Ni catalysts) between phenyl thioesters and 4-isobutylphenyl boronic acids. Reaction optimization includes varying solvents (THF, DMF), temperatures (80–120°C), and catalyst loading (1–5 mol%) .

- Condensation reactions : Intermolecular condensation of 1-[(4-isobutylphenyl)]-2-(phenyl acetoxy)-1-ethanone under acidic conditions (e.g., H₂SO₄ or PTSA) at reflux temperatures. Yield improvements (>70%) are achieved by controlling stoichiometry and reaction time .

- Key Parameters :

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cross-coupling | Pd(OAc)₂/THF | 65–78 | >95% |

| Acid-catalyzed condensation | H₂SO₄/Toluene | 72–85 | >90% |

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- IR Spectroscopy : Characteristic carbonyl (C=O) stretch at 1660–1680 cm⁻¹ and aromatic C–H bending at 700–800 cm⁻¹. Compare with reference spectra from NIST databases .

- NMR Analysis :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), isobutyl group (δ 0.9–1.2 ppm for CH₃, δ 2.4–2.6 ppm for CH₂).

- ¹³C NMR : Carbonyl carbon at δ 195–200 ppm, quaternary carbons in biphenyl region (δ 125–140 ppm) .

Q. What computational methods predict the electronic properties of this compound?

- DFT Calculations : Gaussian software optimizes 3D geometries using B3LYP/6-31G* basis sets. Key outputs: HOMO-LUMO gap (~4.2 eV), dipole moment (~2.1 Debye) .

- Molecular Docking : AutoDock Vina assesses binding affinity (ΔG ≈ -8.5 kcal/mol) to targets like MAPK inhibitors. Validate with experimental IC₅₀ values .

Advanced Research Questions

Q. How do substituent variations on the benzophenone core alter physicochemical properties?

- Case Study : Replacing isobutyl with methoxy or trifluoromethyl groups reduces hydrophobicity (logP from 4.1 to 3.5) but increases thermal stability (Tₘ from 120°C to 150°C) .

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) redshift UV-Vis absorption (λₘₐₓ from 280 nm to 320 nm) due to extended conjugation .

Q. What strategies resolve contradictions between experimental and computational data?

- Error Mitigation :

- Validate computational models with experimental crystallography (e.g., XRD for bond lengths/angles).

- Use hybrid functionals (e.g., CAM-B3LYP) to improve accuracy in excited-state calculations .

Q. How does polymorphism affect optoelectronic properties?

- Mechanochromism : Polymorphs of analogous benzophenones exhibit luminescence shifts (Δλₑₘ ≈ 50 nm) under mechanical stress due to altered π-π stacking .

- Stability : Metastable polymorphs revert to stable forms at >100°C, impacting device longevity in OLED applications .

Q. What advanced purification techniques isolate high-purity samples?

- Crystallization : Use mixed solvents (e.g., heptane/ethyl acetate) for recrystallization (purity >99%, m.p. 79–80°C) .

- Chromatography : Flash column chromatography with silica gel (eluent: hexane/acetone 8:2) achieves >98% purity .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.